2-(2,5-Dimethylphenyl)-5-[2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
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Overview
Description
5,5’-carbonylbis[2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound with the molecular formula C33H24N2O5 It is known for its unique structure, which includes two isoindole-1,3-dione units connected by a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-carbonylbis[2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of 2,5-dimethylphenylamine with phthalic anhydride under controlled conditions The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoindole-1,3-dione units
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5,5’-carbonylbis[2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group or the isoindole units.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5,5’-carbonylbis[2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5,5’-carbonylbis[2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets. The carbonyl group and isoindole units can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-carbonylbis[2-(2,6-dimethylphenyl)isoindoline-1,3-dione]
- 5,5’-carbonylbis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
- 5,5’-carbonylbis[2-(2,4-dimethylphenyl)isoindoline-1,3-dione]
Uniqueness
5,5’-carbonylbis[2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] is unique due to the specific positioning of the dimethyl groups on the phenyl rings. This structural feature influences its reactivity and interactions, making it distinct from other similar compounds.
Properties
CAS No. |
5609-13-2 |
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Molecular Formula |
C33H24N2O5 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-5-[2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H24N2O5/c1-17-5-7-19(3)27(13-17)34-30(37)23-11-9-21(15-25(23)32(34)39)29(36)22-10-12-24-26(16-22)33(40)35(31(24)38)28-14-18(2)6-8-20(28)4/h5-16H,1-4H3 |
InChI Key |
GQRPBXHNYHVJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=C(C=CC(=C6)C)C |
Origin of Product |
United States |
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